(2S)-2-amino-N-propylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

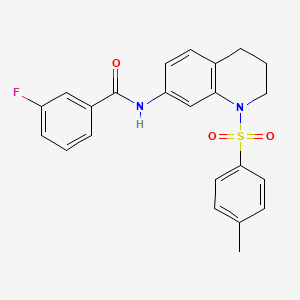

Description

(2S)-2-amino-N-propylbutanamide, also known as 2-APB, is a chemical compound that has gained attention in scientific research due to its potential as a modulator of calcium signaling pathways.

Scientific Research Applications

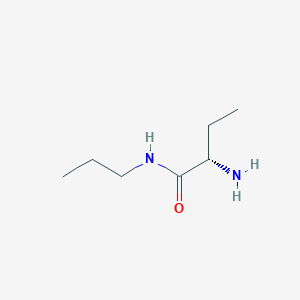

Anticonvulsant Properties and Pain Management

- Research has shown that certain primary amino acid derivatives, including compounds structurally related to (2S)-2-amino-N-propylbutanamide, exhibit significant anticonvulsant activities. For example, (R)-N'-benzyl 2-amino-3-methylbutanamide and its derivatives demonstrated potent anticonvulsant effects in animal models, surpassing those of conventional anticonvulsants like phenobarbital and phenytoin (King et al., 2011).

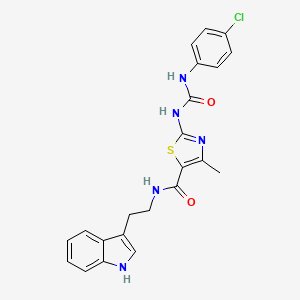

Computational Peptidology and Antifungal Applications

- A 2019 study explored the chemical reactivity of antifungal tripeptides structurally similar to this compound. This research enhances our understanding of peptide reactivity and offers insights into drug design for antifungal applications (Flores-Holguín et al., 2019).

Metabolite Production and Kinetics

- An investigation into the metabolite production of Staphylococcus xylosus revealed the generation of various organoleptic metabolites from branched-chain amino acid catabolism. This study provides insights into microbial metabolism and the potential applications of amino acid derivatives in food technology and microbiology (Beck et al., 2002).

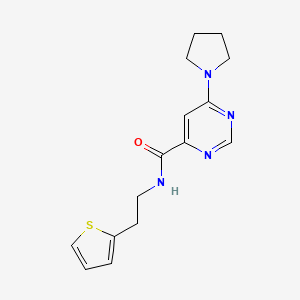

Neurochemical Characterization and Neuroprotection

- A compound isolated from spider venom, structurally akin to this compound, showed potential as a neuroprotective agent by inhibiting synaptosomal GABA uptake. This finding could lead to the development of new treatments for neurological disorders and insights into neurochemical mechanisms (Beleboni et al., 2006).

Metabolomics in Disease Research

- Metabolomic studies have identified various metabolic intermediates, including amino acid derivatives, as markers associated with insulin resistance and type 2 diabetes. This research is crucial for understanding metabolic diseases and developing potential therapeutic strategies (Pallares-Mendez et al., 2016).

Properties

IUPAC Name |

(2S)-2-amino-N-propylbutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O/c1-3-5-9-7(10)6(8)4-2/h6H,3-5,8H2,1-2H3,(H,9,10)/t6-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKTDYVDQRCXODR-LURJTMIESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(CC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCNC(=O)[C@H](CC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6-(cyclopentyloxy)pyridin-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2486379.png)

![Tert-butyl 4-[(6-chloropyridazine-3-carbonyl)-methylamino]piperidine-1-carboxylate](/img/structure/B2486381.png)

![1-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1h-pyrazol-3-amine hydrochloride](/img/structure/B2486384.png)

![Ethyl 6-(chloromethyl)-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2486385.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486386.png)

![N-[1-(4-fluorophenyl)ethyl]-2-[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2486389.png)

![2-((2-Isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoic acid](/img/structure/B2486391.png)

![7-(4-(benzyloxy)-3-ethoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2486396.png)